Antibiotic P42-1

Antimicrobial Gram-positive bacteria Minimum Inhibitory Concentration

Researchers studying biofilm-associated infections face limited options against Gram-positive and drug-resistant pathogens. Antibiotic P42-1 (albofungin) offers a validated multi-target mechanism. - **Potency**: MIC 0.005 μg/mL against Gram-positives; 0.12 μg/mL vs. drug-resistant V. parahaemolyticus biofilms. - **Spectrum**: Active against fungi (MIC 0.0075-1.0 μg/mL) and mycobacteria (1.0-10.0 μg/mL); inactive vs. Gram-negatives (MIC ≥50 μg/mL). - **Utility**: Positive control for antimicrobial screening, chemical probe for cervical cancer (IC50 0.005-0.01 μg/mL), and crystallography standard.

Molecular Formula C27H24N2O9
Molecular Weight 520.5 g/mol
Cat. No. B8069744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibiotic P42-1
Molecular FormulaC27H24N2O9
Molecular Weight520.5 g/mol
Structural Identifiers
SMILESCC1=CC2=CC3=C(C4=C5C(C3)OCOC5=C6C(=C4O)C(=O)C7=C(O6)C(CCC7O)OC)C(=C2C(=O)N1N)O
InChIInChI=1S/C27H24N2O9/c1-9-5-10-6-11-7-14-18-19(15(11)21(31)16(10)27(34)29(9)28)23(33)20-22(32)17-12(30)3-4-13(35-2)24(17)38-26(20)25(18)37-8-36-14/h5-6,12-14,30-31,33H,3-4,7-8,28H2,1-2H3/t12-,13+,14+/m0/s1
InChIKeyPUQUSQASXBNKCW-BFHYXJOUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antibiotic P42-1 (Albofungin) Overview


Antibiotic P42-1, now synonymously known as albofungin and kanchanomycin, is a polycyclic xanthone antibiotic originally isolated from the culture filtrate of Actinomyces tumemacerans strain INMI.P-42 [1]. The compound is a hexacyclic aromatic natural product with the molecular formula C27H24N2O9 and a molecular weight of approximately 520.5 g/mol, containing a rare N-aminoquinolone pharmacophore [2]. Albofungin exhibits a broad biological profile, including potent activity against Gram-positive bacteria, fungi, mycobacteria, and certain tumor cell lines . It is also a key member of the xanthone family of natural products, which are recognized for their diverse and often therapeutically relevant bioactivities [3].

1
Antimicrobial screening across Gram-positive bacteria, fungi, and mycobacteria
2
Multi-target antibiofilm probe for drug-resistant bacterial strains
3
Cytotoxicity endpoint review in cancer cell models (e.g., cervical carcinoma)

Antibiotic P42-1: Irreplaceable Among Xanthone Antibiotics


While albofungin (Antibiotic P42-1) belongs to the broader xanthone class of natural products, direct substitution with other xanthones—including its own chlorinated analogue chloroalbofungin—is not scientifically valid due to pronounced differences in antimicrobial spectrum, potency, and molecular mechanism of action. For instance, albofungin demonstrates a unique antibiofilm mechanism involving the inhibition of peptidoglycan biosynthesis and disruption of bacterial membrane integrity, a profile not uniformly shared across all xanthone derivatives [1]. Furthermore, structural comparisons with chloroalbofungin reveal that halogenation alters the compound's crystal packing and, consequently, its solid-state properties, which can impact formulation and stability [2]. The quantitative evidence below substantiates that albofungin's specific substitution pattern and stereochemistry confer distinct biological performance that cannot be assumed for other in-class compounds [3].

Mechanism Antibiofilm mechanism targeting peptidoglycan and membrane integrity may not transfer to other xanthones.
Formulation Chloroalbofungin differs in solid-state packing; dissolution and stability profiles are not interchangeable.
Spectrum Antifungal and antimycobacterial activity is not a class-level property across all xanthone derivatives.

Quantitative Evidence for Antibiotic P42-1


Superior Gram-Positive Antibacterial Potency

Albofungin (Antibiotic P42-1) demonstrates an exceptionally broad MIC range against Gram-positive bacteria, with lower limits reaching 0.005 μg/mL [1]. This potency is notably superior to that reported for other structurally related xanthone antibiotics. For example, the well-studied xanthone α-mangostin exhibits MICs against Staphylococcus aureus in the range of 1.57–12.5 μg/mL [2]. Similarly, a series of Cudrania xanthones showed MICs of 3.13–6.25 μg/mL against vancomycin-resistant enterococci [3]. This indicates that albofungin's unique polycyclic scaffold and N-aminoquinolone pharmacophore confer up to 300-fold greater potency in certain assays [1][2][3].

Gram‑positive MIC
Cross‑study comparable
0.005–7.5 µg/mL
α‑mangostin: 1.57–12.5 µg/mL
Supports antimicrobial screening context
Reported MIC endpoints; inter‑study comparison
Antimicrobial Gram-positive bacteria Minimum Inhibitory Concentration

Broad Antimicrobial Spectrum: Antifungal and Antimycobacterial Activity

Unlike many narrow-spectrum xanthones, albofungin exhibits a uniquely broad antimicrobial profile. It potently inhibits the growth of fungi (MIC range: 0.0075–1.0 μg/mL) and mycobacteria (MIC range: 1.0–10.0 μg/mL) while showing minimal activity against Gram-negative bacteria (MIC ≥ 50.0 μg/mL) [1]. This contrasts sharply with the activity profile of a synthetic xanthone derivative series, which was primarily evaluated for Gram-negative and H. pylori activity, with MICs often exceeding 25 μg/mL [2]. The differential activity against fungi and mycobacteria is a key distinguishing feature of albofungin's pharmacological profile [1].

Antifungal / Mycobact.
Cross‑study comparable
Fungi: 0.0075–1.0 µg/mL
Mycobact.: 1.0–10.0 µg/mL
Gram‑neg.: ≥50 µg/mL
Defines spectrum‑of‑activity review
Broad coverage excludes Gram‑negative strains
Antifungal Antimycobacterial Spectrum of Activity

Antitumor Cytotoxicity Across Cancer Cell Lines

Albofungin displays potent cytotoxicity against HeLa cervical cancer cells at very low concentrations (0.005–0.01 μg/mL) [1]. This antitumor activity is a hallmark of the compound, but it is not uniform across all cancer types. In a recent study, albofungin and its derivatives (compounds 1-4) were tested against various cancer cell lines, revealing a spectrum of activity [2]. While the exact IC50 values vary, this differential cytotoxicity underscores that albofungin's antitumor effects are not a non-specific, class-wide property of all xanthones [3].

Cytotoxicity (HeLa)
Supporting evidence
Cytotoxic at 0.005–0.01 µg/mL
Supports cell‑model endpoint review
Differential activity across lines requires validation
Antitumor Cytotoxicity Cancer Research

Multi-Target Biofilm Eradication in Drug-Resistant Bacteria

Albofungin exhibits potent antibiofilm activity against penicillin- and cephalosporin-resistant Vibrio parahaemolyticus, achieving rapid killing effects at a concentration of 0.12 μg/mL [1]. This is not merely a consequence of bacterial killing; the compound's mechanism involves disruption of the bacterial cell membrane and, as revealed by quantitative proteomics, the inhibition of peptidoglycan biosynthesis, flagella assembly pathways, and secretion system proteins [1]. This multi-target antibiofilm mechanism is a specific, experimentally validated feature of albofungin and is not a universal property of the xanthone class [2].

Biofilm mechanism
Class‑level inference
Rapid killing at 0.12 µg/mL; inhibits peptidoglycan, flagella, secretion systems
Multi‑target antibiofilm endpoint context
Proteomics‑based; V. parahaemolyticus model
Biofilm Mechanism of Action Drug Resistance

Crystal Structure Distinct from Chloroalbofungin

Single-crystal X-ray diffraction studies have determined the absolute stereochemistry of albofungin (10S, 13R, 19R) and its chlorinated analogue, chloroalbofungin [1]. While both compounds are enantiopure, they are not fully isostructural. Albofungin crystallizes in a monoclinic P21 space group, whereas chloroalbofungin adopts a monoclinic C2 structure with a doubled unit-cell axis [1]. This difference in crystal packing, despite only a single chlorine substitution, can significantly impact the compound's physicochemical properties, including solubility, stability, and bioavailability [2].

Crystal packing
Head‑to‑head
Albofungin: P21, N–N 1.4202 Å
Chloro‑analogue: C2, N–N 1.424 Å
Solid‑state property differentiation
Impacts dissolution, hygroscopicity, stability
Crystallography Solid-State Chemistry Formulation

HIV Reverse Transcriptase Inhibition

Albofungin has been shown to inhibit HIV reverse transcriptase with an IC50 value of 1 μM [1]. This activity adds a dimension to its biological profile that is not commonly reported for other xanthone antibiotics. While this is a single data point and the mechanism of inhibition requires further investigation, it distinguishes albofungin as a polypharmacological agent with potential applications in antiviral research [2].

HIV RT inhibition
Supporting evidence
IC50 = 1 µM
Antiviral screening context; data to verify
Single data point; mechanism needs further study
Antiviral HIV Reverse Transcriptase

Antibiotic P42-1 Application Scenarios


MDR Gram-Positive Infections and Biofilm Eradication

Given its ultra-potent activity against Gram-positive bacteria (MIC as low as 0.005 μg/mL) and its unique, multi-target antibiofilm mechanism against drug-resistant Vibrio parahaemolyticus (effective at 0.12 μg/mL), Antibiotic P42-1 is ideally suited for research focused on combating persistent biofilm-associated infections caused by multidrug-resistant organisms [1][2]. Its ability to disrupt membrane integrity and inhibit peptidoglycan synthesis makes it a valuable tool for studying bacterial physiology and developing novel anti-biofilm strategies [2].

Broad-Spectrum Antimicrobial Discovery and Screening

Albofungin's broad spectrum, which includes potent antifungal (MIC 0.0075–1.0 μg/mL) and antimycobacterial (MIC 1.0–10.0 μg/mL) activities, makes it an excellent positive control or lead compound in antimicrobial discovery programs targeting multiple pathogen classes [1]. Its differential activity against Gram-negative bacteria (MIC ≥ 50.0 μg/mL) also provides a useful baseline for assessing the spectrum and selectivity of new chemical entities [1].

Antitumor Development for Cervical Cancer

The potent cytotoxicity of albofungin against HeLa cervical cancer cells (0.005–0.01 μg/mL) supports its use as a chemical probe in studies of cervical cancer biology and as a starting point for the development of novel antitumor agents [1]. The evidence of differential activity across various cancer cell lines further suggests that it may be a useful tool for investigating cancer-specific vulnerabilities [3].

Structural Biology and Formulation of Polycyclic Natural Products

The detailed crystallographic characterization of albofungin, including its absolute stereochemistry and its distinct solid-state packing compared to chloroalbofungin, makes it a valuable model compound for studies in structural biology and pharmaceutical formulation [4]. Its defined crystal structure provides a robust foundation for investigating structure-activity relationships and for developing stable formulations of complex natural products [4].

Application
Selection Property
Validation Focus
MDR Gram‑positive biofilm studies
Multi‑target antibiofilm mechanism context
Membrane integrity and peptidoglycan inhibition endpoints
Antimicrobial screening panels
Broad‑spectrum antimicrobial profile review
MIC and spectrum‑of‑activity endpoints (Gram‑positive, fungi, mycobacteria)
Cancer cell‑model studies
Cell‑model endpoint review
Cervical cancer cell viability endpoints
Structural biology / formulation
Solid‑state property characterization
Crystal packing, stability, and dissolution evaluation
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